(4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
Overview
Description
(4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features an indole core substituted with methoxy groups and a piperazine ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The indole core can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis. The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide. The piperazine ring is then attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Electrophilic substitution reactions often require acidic conditions and catalysts like sulfuric acid or iron(III) chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
(4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxy and piperazine groups can enhance the compound’s binding affinity and selectivity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,7-dimethoxy-1H-indole-2-carboxylic acid
- 4,7-dimethoxy-1H-indole
- (5-methyl-1H-indol-2-yl)methanone
Uniqueness
(4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is unique due to the presence of both methoxy and piperazine groups, which can enhance its biological activity and selectivity compared to other indole derivatives. This makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(4,7-dimethoxy-1H-indol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-23-13-4-5-14(24-2)15-11(13)10-12(17-15)16(20)18-6-8-19(9-7-18)25(3,21)22/h4-5,10,17H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJASDXYPXKGSHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCN(CC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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